molecular formula C12H34Cl4N4 B14753890 Me6TREN Tetrahydrochloride

Me6TREN Tetrahydrochloride

Cat. No.: B14753890
M. Wt: 376.2 g/mol
InChI Key: XWPUVAUNZAITDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me6TREN Tetrahydrochloride typically involves the reaction of Tris[2-(dimethylamino)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrahydrochloride salt. The process involves the careful addition of hydrochloric acid to a solution of Tris[2-(dimethylamino)ethyl]amine, followed by crystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Me6TREN Tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Me6TREN Tetrahydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is employed in studies involving the mobilization of hematopoietic stem and progenitor cells.

    Medicine: this compound has potential therapeutic applications in regenerative medicine and stem cell transplantation.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Me6TREN Tetrahydrochloride involves the activation of matrix metallopeptidase-9 (MMP-9) expression and the disruption of the stromal cell-derived factor-1α (SDF-1α)/C-X-C chemokine receptor type 4 (CXCR4) axis. This leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the blood circulation. The compound also targets β-catenin signaling to stimulate intestinal stem cell regeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me6TREN Tetrahydrochloride is unique in its ability to efficiently mobilize hematopoietic stem and progenitor cells with greater efficacy than G-CSF or AMD3100. Its dual action on MMP-9 expression and β-catenin signaling pathways also sets it apart from other mobilizing agents .

Properties

Molecular Formula

C12H34Cl4N4

Molecular Weight

376.2 g/mol

IUPAC Name

N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine;tetrahydrochloride

InChI

InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H

InChI Key

XWPUVAUNZAITDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CCN(C)C)CCN(C)C.Cl.Cl.Cl.Cl

Origin of Product

United States

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